molecular formula C7H12N2O B2671970 1-Cyclopropanecarbonylimidazolidine CAS No. 1909314-17-5

1-Cyclopropanecarbonylimidazolidine

Cat. No.: B2671970
CAS No.: 1909314-17-5
M. Wt: 140.186
InChI Key: PNSVYBIHFDKWLP-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylimidazolidine is a chemical compound with the molecular formula C7H12N2O It is a heterocyclic compound containing both a cyclopropane ring and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonylimidazolidine typically involves the reaction of cyclopropanecarbonyl chloride with imidazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+ImidazolidineThis compound\text{Cyclopropanecarbonyl chloride} + \text{Imidazolidine} \rightarrow \text{this compound} Cyclopropanecarbonyl chloride+Imidazolidine→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at a moderate level, typically around room temperature to 50°C, to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and the use of catalysts. Purification of the final product is achieved through techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarbonylimidazolidine oxides, while reduction may produce cyclopropanecarbonylimidazolidine alcohols or amines.

Scientific Research Applications

1-Cyclopropanecarbonylimidazolidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylimidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonylpyrrolidine: Similar in structure but contains a pyrrolidine ring instead of an imidazolidine ring.

    Cyclopropanecarbonylpiperidine: Contains a piperidine ring, offering different chemical properties and reactivity.

    Cyclopropanecarbonylmorpholine: Features a morpholine ring, which may influence its biological activity and applications.

Uniqueness

1-Cyclopropanecarbonylimidazolidine is unique due to the presence of both a cyclopropane ring and an imidazolidine ring, which confer distinct chemical and physical properties. This combination of rings allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

cyclopropyl(imidazolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7(6-1-2-6)9-4-3-8-5-9/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSVYBIHFDKWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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